molecular formula C22H19FN4O3 B2859602 [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946253-15-2

[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2859602
CAS No.: 946253-15-2
M. Wt: 406.417
InChI Key: YFWWQSJARXIOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic molecule featuring a 1,3-oxazole ring fused with a 1,2,3-triazole moiety. The oxazole ring is substituted with a 2-methylphenyl group at position 2 and a methyl group at position 5, while the triazole component includes a 4-fluorophenyl substituent and a carboxylate ester linkage.

Properties

IUPAC Name

[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-13-6-4-5-7-18(13)21-24-19(15(3)30-21)12-29-22(28)20-14(2)27(26-25-20)17-10-8-16(23)9-11-17/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWWQSJARXIOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound's molecular characteristics are as follows:

PropertyValue
Molecular FormulaC24H24N4O4
Molecular Weight432.48 g/mol
LogP4.0805
Polar Surface Area73.185 Ų
Hydrogen Bond Acceptors8

These properties suggest that the compound may exhibit significant lipophilicity and a capacity for forming hydrogen bonds, which are critical for biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of oxazole and triazole compounds exhibit promising anticancer properties. Specifically, compounds similar to the one have been tested against various cancer cell lines.

  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that certain oxazole derivatives exhibit cytotoxic effects against human breast adenocarcinoma (MCF-7) and other cancer cell lines. For instance, a related compound showed IC50 values ranging from 0.120.12 to 2.78μM2.78\,\mu M against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways . The presence of specific substituents on the phenyl ring has been linked to enhanced activity, suggesting that structural modifications can optimize efficacy.

Structure-Activity Relationship (SAR)

The biological activity of oxazole and triazole derivatives is influenced by their structural components:

  • Electron-Withdrawing Groups (EWGs) : The introduction of EWGs on the phenyl ring has been shown to enhance cytotoxicity.
  • Stereochemical Configuration : Variations in stereochemistry significantly affect the potency of these compounds; for example, specific diastereomers demonstrated markedly different effects on cell viability .

Study 1: Anticancer Efficacy

A study involving several oxazole derivatives found that compounds with a para-fluoro substituent exhibited higher antiproliferative activity against gastric adenocarcinoma cells (AGS), with IC50 values significantly lower than those of reference compounds . This suggests that the incorporation of halogenated groups can enhance biological activity.

Study 2: Apoptosis Induction

In another investigation, oxazole derivatives were evaluated for their ability to induce apoptosis in MCF-7 cells. The results indicated that these compounds significantly increased caspase 3/7 activity after 48 hours of treatment at sub-micromolar concentrations . This highlights their potential as effective anticancer agents through apoptosis induction.

Comparison with Similar Compounds

Key Observations :

  • Structural Flexibility: The target compound’s 1,3-oxazole ring differs from the thiazole in compounds 4 and 3.
  • Halogen Effects : Replacing chlorine (compound 4) with fluorine (compound 5) preserves isostructurality but may enhance metabolic stability and solubility due to fluorine’s electronegativity and smaller atomic radius .
  • Crystal Packing: Both compounds 4 and 5 exhibit similar molecular conformations but distinct packing arrangements, suggesting that minor substituent changes can modulate solid-state properties without disrupting core geometry .

Comparison with Other Triazole Derivatives

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

This triazole derivative, synthesized via sodium ethoxide-mediated coupling (), features a sulfonyl group and difluorophenyl substituents. Unlike the target compound, it lacks an oxazole ring, but its triazole-thioether linkage suggests comparable reactivity. The presence of sulfonyl groups may improve pharmacokinetic properties, such as half-life, but could reduce cell membrane permeability .

5-Amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile

With an oxadiazole-thioether moiety (), this compound highlights the impact of heterocycle variation. However, the target compound’s ester group may offer better hydrolytic stability compared to the nitrile group here .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.